3,3-DIMETHYL-10-(3-METHYLBUTANOYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a bicyclic framework fused with a diazepine ring. Its structure includes 3,3-dimethyl groups on the diazepine ring, a 3-methylbutanoyl (isovaleryl) substituent at position 10, and a 3-pyridyl group at position 11.
Properties
IUPAC Name |
9,9-dimethyl-5-(3-methylbutanoyl)-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-16(2)12-22(30)28-20-10-6-5-9-18(20)27-19-13-25(3,4)14-21(29)23(19)24(28)17-8-7-11-26-15-17/h5-11,15-16,24,27H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRMELLGORWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents at positions 10 and 11. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-methylbutanoyl group (logP ~3.2) provides balanced lipophilicity compared to the more polar propionyl (logP ~2.5) and highly lipophilic isobutyryl/CF₃-phenyl derivatives (logP >4.0) .
Bioactivity and Target Interactions :
- Compounds with 3-pyridyl groups (e.g., ) show affinity for kinase and enzyme targets due to the pyridine nitrogen’s hydrogen-bonding capacity .
- Halogenated analogs (e.g., 4-bromobenzoyl in ) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Metabolic Stability :
- Trifluoromethyl groups () reduce oxidative metabolism, prolonging half-life, while shorter acyl chains (e.g., propionyl) may increase susceptibility to esterase cleavage .
Research Findings on Structural Similarity and Activity
- Tanimoto Coefficient Analysis :
The target compound shares ~70–80% structural similarity with and analogs based on Morgan fingerprints, suggesting overlapping bioactivity profiles (e.g., kinase inhibition) . However, its 3-pyridyl group differentiates it from phenyl-substituted analogs, likely altering target specificity . - Docking Studies: Molecular docking reveals that the 3-pyridyl group in the target compound forms a salt bridge with conserved lysine residues in kinase ATP-binding pockets, a feature absent in non-pyridyl analogs .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 data indicates that diazepin-one derivatives with polar substituents (e.g., pyridyl) cluster separately from lipophilic analogs, correlating with distinct cytotoxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
